Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate
Description
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-10(13)8-6-12-9-7(15-8)4-3-5-11-9/h3-5,8H,2,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVMMRMTEPICFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactants and Reaction Conditions
The most widely reported synthesis involves the condensation of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate under basic conditions. This method, first described in Tetrahedron (2002), proceeds via nucleophilic substitution and cyclization. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K₂CO₃) as a base. Heating at 80–100°C for 12–24 hours yields the dihydro-oxazine core.
Mechanistic Pathway
The mechanism begins with the deprotonation of 3-hydroxy-2-aminopyridine by K₂CO₃, enabling nucleophilic attack on ethyl 2,3-dibromopropanoate. The first substitution at the bromine atom forms an intermediate ether, followed by intramolecular cyclization via the amine group to generate the oxazine ring. The ester group at the 2-position remains intact, providing a handle for further derivatization.
Yield and Optimization
Initial reports achieved moderate yields (40–60%), but optimization studies revealed that increasing the stoichiometry of ethyl 2,3-dibromopropanoate to 1.5 equivalents improves cyclization efficiency. Purification via column chromatography (ethyl acetate/hexane, 1:4) enhances product purity to >95%.
Tandem SN2/SNAr Cyclization
Reaction Design
A regioselective approach employs 2,4,6-tribromo-3-(2-bromoethoxy)pyridine as a bis-electrophilic substrate. Treatment with primary amines (e.g., methylamine, allylamine) triggers a tandem SN2 (at the ethoxy side chain) and SNAr (at the pyridine ring) sequence, forming the pyrido-oxazine scaffold.
Regioselectivity and Scope
The reaction favors cyclization at the 2-position of the pyridine ring due to steric and electronic effects, with regioselectivity ratios of 3:1 to 5:1 observed. For example, using allylamine yields 4-allyl-6,8-dibromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (59% yield). This method tolerates diverse amines, enabling the incorporation of alkyl, aryl, and functionalized side chains.
Case Study: Synthesis of Terpyridine Ligands
Post-cyclization Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) installs biaryl groups at the 6- and 8-positions, yielding terpyridine ligands in 68–96% yield. This demonstrates the versatility of the tandem method for generating complex architectures.
Alternative Synthetic Routes
Reductive Lactamization
Reduction of thiolactam intermediates derived from pyrido-oxazine lactams offers an alternative pathway. For instance, thiolactam 17 (prepared from lactam 9 ) undergoes hydrogenolysis with Raney nickel to yield ethyl 2H-pyrido[3,2-b]oxazine-2-carboxylate. However, this method is less efficient (30–40% yield) and requires stringent anhydrous conditions.
Data Comparison and Analysis
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation | 3-Hydroxy-2-aminopyridine, ethyl 2,3-dibromopropanoate | K₂CO₃, DMF | 40–60 | Scalable, simple conditions | Moderate yields |
| Tandem SN2/SNAr | 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine, amines | Primary amines, Pd(PPh₃)₄ | 50–96 | High regioselectivity, functional diversity | Requires halogenated precursors |
| Reductive Lactamization | Thiolactam intermediates | Raney nickel, H₂ | 30–40 | Access to reduced derivatives | Low efficiency, specialized setup |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted pyrido-oxazines, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with potential biological activities.
Benzo[b]pyrano[2,3-e][1,4]diazepine: Known for its cytotoxic action against various cell lines.
The uniqueness of this compound lies in its specific ring structure, which can confer distinct biological properties and make it a valuable scaffold for drug development.
Biological Activity
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- CAS Number : 499787-32-5
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Studies have indicated its potential as an anti-thrombotic agent and its ability to interact with various biological targets.
1. Pharmacological Effects
Research indicates that derivatives of pyrido[3,2-B][1,4]oxazine compounds possess significant pharmacological properties:
- Anti-thrombotic Activity : A study highlighted the synthesis of related compounds that act as dual antagonists for thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors, suggesting potential applications in cardiovascular therapies .
- Antimicrobial Properties : Some derivatives have shown promise against drug-resistant bacterial strains by inhibiting efflux pumps critical for antibiotic resistance .
2. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Enhances anti-thrombotic properties |
| Hydroxyl Group | Increases antimicrobial efficacy |
| Alkyl Chains | Modulate lipophilicity and bioavailability |
Case Study 1: Anti-thrombotic Properties
A series of pyrido[3,2-B][1,4]oxazine derivatives were synthesized and evaluated for their ability to inhibit TXA2 receptors. One compound demonstrated significant anti-thrombotic effects without causing hypotension, indicating a favorable safety profile for cardiovascular applications .
Case Study 2: Antimicrobial Activity
In vitro studies assessed the activity of this compound against various bacterial strains. The compound exhibited inhibitory effects on drug-resistant E. coli, highlighting its potential as an efflux pump inhibitor .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: A one-pot synthesis method is commonly employed, involving cyclization of precursor amines and esters under basic conditions. For example, potassium carbonate (K₂CO₃) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can facilitate alkylation or acylation steps . Reaction optimization should focus on solvent choice (e.g., toluene for high-temperature stability), stoichiometry of reagents (e.g., 3:1 molar ratio of p-methoxybenzyl chloride to substrate for efficient alkylation), and temperature control (reflux conditions for 12–24 hours). Yields typically range from 60–85%, with impurities addressed via recrystallization in ethyl acetate .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and substituent positioning in the pyrido-oxazine core. For instance, the ethyl ester group appears as a triplet at δ ~1.3 ppm (CH₃) and a quartet at δ ~4.2 ppm (CH₂) .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 223.0984 for C₁₁H₁₄N₂O₃) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies recommend storage in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation of the dihydro-oxazine ring. Hydrolysis of the ester group is a key degradation pathway; accelerated stability testing in ethanol/water mixtures (pH 5–9) shows <5% degradation over 30 days at 25°C. For long-term storage, lyophilization is advised .
Advanced Research Questions
Q. What strategies are effective for functionalizing the pyrido-oxazine core to enhance bioactivity?
Methodological Answer:
- Bromination: Electrophilic substitution at the 6-position of the pyridine ring using N-bromosuccinimide (NBS) in DMF yields 6-bromo derivatives (e.g., 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine), a precursor for cross-coupling reactions (Suzuki, Heck) .
- Ester Hydrolysis: Controlled hydrolysis with NaOH (5M) in ethanol converts the ethyl ester to a carboxylic acid, enabling conjugation with bioactive moieties (e.g., peptides) .
Q. How can researchers assess the compound’s potential in modulating tumor suppression pathways?
Methodological Answer:
- In Vitro Screening: Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
- Transcriptomic Profiling: RNA sequencing identifies downstream targets (e.g., p53, Bcl-2) in treated vs. untreated cells. Dose-response curves (IC₅₀ values) should be correlated with protein expression changes (Western blot) .
Q. What computational approaches predict the compound’s reactivity and binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict sites for electrophilic attack (e.g., C-6 position).
- Molecular Docking: Models interactions with biological targets (e.g., kinase domains) using software like AutoDock Vina. Focus on hydrogen bonding with the oxazine oxygen and π-π stacking with the pyridine ring .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer: Variations in yields (e.g., 60% vs. 85%) often arise from:
- Impurity of Starting Materials: Use HPLC to verify precursor purity (>98%).
- Moisture Sensitivity: TBAB-mediated reactions require anhydrous conditions; employ molecular sieves or rigorous drying of solvents.
- Scale-Up Effects: Optimize stirring rate and heat distribution in larger batches using computational fluid dynamics (CFD) modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
